molecular formula C13H13NO3S B15097254 (6-Methoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid

(6-Methoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid

Cat. No.: B15097254
M. Wt: 263.31 g/mol
InChI Key: KMZLQPLMSQBZOY-UHFFFAOYSA-N
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Description

[(6-methoxy-2-methylquinolin-4-yl)thio]acetic acid is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a thioacetic acid group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-methoxy-2-methylquinolin-4-yl)thio]acetic acid typically involves the reaction of 6-methoxy-2-methylquinoline with thioacetic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst. The process involves the formation of a thioether bond between the quinoline and the thioacetic acid moieties.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(6-methoxy-2-methylquinolin-4-yl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

[(6-methoxy-2-methylquinolin-4-yl)thio]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(6-methoxy-2-methylquinolin-4-yl)thio]acetic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the thioacetic acid group can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-2-methylquinolin-4-ol
  • 4-hydroxy-2-methylquinoline
  • 4-hydroxy-1-methyl-2(1H)-quinolone

Uniqueness

[(6-methoxy-2-methylquinolin-4-yl)thio]acetic acid is unique due to the presence of both a quinoline and a thioacetic acid group in its structure. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C13H13NO3S/c1-8-5-12(18-7-13(15)16)10-6-9(17-2)3-4-11(10)14-8/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

KMZLQPLMSQBZOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)O

Origin of Product

United States

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